4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
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Overview
Description
4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a heterocyclic compound that belongs to the family of pyrazolopyridines.
Preparation Methods
The synthesis of 4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid typically involves a multistep process. One common method is the Friedlander condensation, which involves the reaction of 5-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with cyanoacetamide . This reaction is carried out under specific conditions to achieve high yields of the desired product. Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production .
Chemical Reactions Analysis
4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to inhibition or activation of specific biochemical processes .
Comparison with Similar Compounds
4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is unique compared to other similar compounds due to its specific substitution pattern and the presence of both amino and carboxylic acid functional groups. Similar compounds include:
1H-pyrazolo[3,4-b]pyridine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities and applications.
Pyrazolo[3,4-b][1,8]naphthyridines: These compounds have an additional fused ring, which can alter their chemical and biological properties.
Properties
Molecular Formula |
C14H12N4O2 |
---|---|
Molecular Weight |
268.27 g/mol |
IUPAC Name |
4-amino-6-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C14H12N4O2/c1-8-11(14(19)20)12(15)10-7-16-18(13(10)17-8)9-5-3-2-4-6-9/h2-7H,1H3,(H2,15,17)(H,19,20) |
InChI Key |
VIFBYKIZCITZRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C2C=NN(C2=N1)C3=CC=CC=C3)N)C(=O)O |
Origin of Product |
United States |
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